molecular formula C9H15NO B022691 5-Ethyl-2-isopropyl-4-methyloxazole CAS No. 102586-54-9

5-Ethyl-2-isopropyl-4-methyloxazole

Cat. No.: B022691
CAS No.: 102586-54-9
M. Wt: 153.22 g/mol
InChI Key: IEYWMNYHQSDLRX-UHFFFAOYSA-N
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Description

Molecular Formula: C₉H₁₅NO Average Mass: 153.225 g/mol CAS Registry Number: 102586-54-9 Structural Features:

  • SMILES: CCC1=C(N=C(O1)C(C)C)C
  • InChI Key: IEYWMNYHQSDLRX-UHFFFAOYSA-N
  • Substituent Positions: Ethyl at C5, isopropyl at C2, and methyl at C4 on the oxazole ring .

This heterocyclic compound belongs to the oxazole family, characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom. Oxazoles are valued in medicinal chemistry and flavor/fragrance industries due to their stability and electronic properties.

Properties

CAS No.

102586-54-9

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

5-ethyl-4-methyl-2-propan-2-yl-1,3-oxazole

InChI

InChI=1S/C9H15NO/c1-5-8-7(4)10-9(11-8)6(2)3/h6H,5H2,1-4H3

InChI Key

IEYWMNYHQSDLRX-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(O1)C(C)C)C

Canonical SMILES

CCC1=C(N=C(O1)C(C)C)C

Synonyms

Oxazole, 5-ethyl-4-methyl-2-(1-methylethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomer: 4-Ethyl-2-isopropyl-5-methyloxazole

Key Differences :

  • Substituent Positions : Ethyl at C4, methyl at C5 (vs. ethyl at C5 in the target compound).
  • Synonyms: 2-iso-Propyl-4-ethyl-5-methyloxazole, 4-ethyl-5-methyl-2-(1-methylethyl)-1,3-oxazole .

Impact of Substituent Orientation :

  • Collision Cross-Section (CCS) : For the target compound, CCS values for [M+H]+ and [M+Na]+ adducts are 133.2 Ų and 145.2 Ų, respectively . Comparable data for the isomer is unavailable, but positional changes could influence ion mobility in mass spectrometry.

5-Ethyl-2,4-dimethyloxazole

Molecular Formula: C₇H₁₁NO Structural Differences: Replaces the isopropyl group at C2 with a methyl group. Functional Implications:

  • Lipophilicity : Reduced steric hindrance from the smaller methyl group may increase solubility in polar solvents compared to the target compound.
  • Applications : Simpler methyl-substituted oxazoles are often used as intermediates in drug synthesis, whereas bulkier isopropyl groups (as in the target) enhance thermal stability for fragrance applications .

Comparative Data Table

Compound Name Molecular Formula Substituent Positions Key Properties/Applications
5-Ethyl-2-isopropyl-4-methyloxazole C₉H₁₅NO C2: isopropyl; C4: methyl; C5: ethyl CCS [M+H]+: 133.2 Ų; used in fragrances
4-Ethyl-2-isopropyl-5-methyloxazole C₉H₁₅NO C2: isopropyl; C4: ethyl; C5: methyl Positional isomer; limited literature data
5-Ethyl-2,4-dimethyloxazole C₇H₁₁NO C2: methyl; C4: methyl; C5: ethyl Higher polarity; common synthetic intermediate

Research Findings and Gaps

  • Synthetic Routes : The target compound’s synthesis likely involves cyclization of precursors with acetic anhydride (analogous to methods in ), but exact protocols are unspecified .
  • Stability and Reactivity : Bulky isopropyl and ethyl groups in the target compound may confer resistance to oxidative degradation compared to dimethyl analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-2-isopropyl-4-methyloxazole
Reactant of Route 2
5-Ethyl-2-isopropyl-4-methyloxazole

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